molecular formula C17H22N2O3 B4928219 2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide

2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide

Cat. No. B4928219
M. Wt: 302.37 g/mol
InChI Key: HLQZNCHTPKLNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as L-655,240, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit potent neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition by this compound leads to a reduction in inflammation. The activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant and detoxification genes, which protects cells from oxidative stress and toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, the prevention of neuronal cell death, and the improvement of cognitive function and memory. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is its potent neuroprotective and anti-inflammatory properties, which make it a promising candidate for the development of therapeutic drugs for neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide. One area of research is the development of more potent and selective COX-2 inhibitors that can be used for the treatment of neurological disorders. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and diabetes. Finally, further research is needed to understand the mechanism of action of this compound and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide involves the reaction of 2-isopropyl-5-methylphenol with ethyl chloroformate in the presence of a base to form the corresponding phenyl carbonate. The phenyl carbonate is then reacted with 3-amino-5-methylisoxazole in the presence of a catalyst to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit potent neuroprotective properties by preventing neuronal cell death and reducing inflammation in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

2-methyl-2-(5-methyl-2-propan-2-ylphenoxy)-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11(2)13-7-6-12(3)10-14(13)22-17(4,5)16(20)18-15-8-9-21-19-15/h6-11H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQZNCHTPKLNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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